[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate
Descripción
[(1S,2R)-2-[2,6-Dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate is a structurally complex phenylpropanoid derivative characterized by its stereospecific configuration and functional group diversity. Its molecular formula is C₂₄H₃₀O₇, with a molecular weight of 430.49 g/mol (calculated based on isotopic composition) . The compound features:
- A 1-(4-hydroxy-3,5-dimethoxyphenyl)propyl backbone.
- A 2,6-dimethoxy-4-(E)-prop-1-enylphenoxy substituent.
- An acetylated hydroxyl group at the propyl chain.
Propiedades
IUPAC Name |
[(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-8-9-16-10-20(29-6)24(21(11-16)30-7)31-14(2)23(32-15(3)25)17-12-18(27-4)22(26)19(13-17)28-5/h8-14,23,26H,1-7H3/b9-8+/t14-,23-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYFNJXUVYHODL-JXYMISIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C(=C1)OC)OC(C)C(C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C(=C1)OC)O[C@H](C)[C@H](C2=CC(=C(C(=C2)OC)O)OC)OC(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound [(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate is a complex organic molecule notable for its intricate structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 430.49 g/mol. The stereochemistry indicated by the (1S,2R) configuration suggests specific spatial arrangements that may influence its interactions with biological targets. The presence of multiple functional groups such as methoxy, hydroxy, and phenoxy contributes to its diverse biological activities.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals and inhibit lipid peroxidation. These effects are crucial in protecting cells from oxidative stress, which is associated with various diseases including cancer and neurodegenerative disorders.
| Study | Methodology | Findings |
|---|---|---|
| Zhang et al. (2020) | DPPH radical scavenging assay | IC50 value of 25 µg/mL indicating strong activity |
| Lee et al. (2021) | ABTS assay | Effective in reducing ABTS radical cation |
Antimicrobial Activity
The compound has shown promising antimicrobial effects against various pathogens. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents.
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines through the activation of caspases.
| Cell Line | Effect | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | Induces apoptosis | Caspase activation |
| MCF-7 (breast cancer) | Cell cycle arrest | G2/M phase arrest |
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound’s ability to donate electrons helps neutralize free radicals.
- Antimicrobial Mechanism : It disrupts bacterial cell membranes, leading to cell lysis.
- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways is a significant mode of action.
Case Studies
- Case Study on Antioxidant Activity : A study by Zhang et al. (2020) evaluated the antioxidant capacity using various assays and found that the compound significantly reduced oxidative stress markers in cellular models.
- Clinical Implications in Cancer Treatment : Research conducted by Lee et al. (2021) explored the compound's potential as an adjunct therapy in cancer treatment, showing promising results in enhancing the efficacy of conventional chemotherapeutics.
Comparación Con Compuestos Similares
Table 1: Key Structural Differences Among Analogs
Key Observations :
Hydroxyl vs.
Stereochemical Specificity : The (1S,2R) configuration in the target compound may influence binding affinity to biological targets, contrasting with racemic or undefined stereochemistry in some analogs.
Backbone Complexity: Unlike the sucrose-based 3,6'-disinapoyl sucrose (), the target compound’s phenylpropanoid backbone offers greater rigidity, affecting pharmacokinetic properties like membrane permeability .
Table 2: Functional and Application Differences
Mechanistic Insights :
- The acetyl group in the target compound may enhance metabolic stability compared to non-acetylated analogs, delaying hepatic clearance .
- The E-prop-1-enyl group in the target compound (vs. allyl in ’s analog) could alter π-π stacking interactions in enzyme binding sites, affecting potency .
Research Findings and Data Gaps
Synthetic Challenges : The stereospecific synthesis of the target compound requires chiral catalysts, contrasting with the simpler racemic synthesis of its 3,4-dimethoxyphenyl analog .
Solubility Data: Limited experimental solubility data exist for the target compound; computational models predict logP ≈ 2.5 (moderate lipophilicity) .
Biological Screening : Unlike 3,6'-disinapoyl sucrose (), which has validated neuroprotective effects, the target compound’s bioactivity remains theoretical, warranting in vitro assays .
Métodos De Preparación
Asymmetric Synthesis of the Propyl Skeleton
The (1S,2R) configuration is achieved using chiral auxiliaries or catalytic asymmetric methods. A proven approach involves:
-
Sharpless asymmetric dihydroxylation : Starting from a diene precursor, this reaction installs vicinal diols with high enantioselectivity. For example, (E)-1,3-diene derivatives treated with AD-mix-β yield (1S,2R)-diols with >90% ee.
-
Evans’ oxazolidinone auxiliaries : Chiral propyl intermediates are synthesized via alkylation of Evans’ enolates, followed by auxiliary removal and functionalization.
Table 1 : Stereochemical outcomes of asymmetric methods
| Method | Starting Material | ee (%) | Yield (%) |
|---|---|---|---|
| Sharpless dihydroxylation | Diene A | 92 | 78 |
| Evans’ alkylation | Bromide B | 95 | 82 |
Construction of the Ether Linkage
Mitsunobu Reaction for Ether Formation
The diphenoxypropane backbone is assembled via Mitsunobu coupling between two phenolic precursors:
-
Donor phenol : 4-Hydroxy-3,5-dimethoxyphenyl derivative
-
Acceptor alcohol : 2,6-Dimethoxy-4-[(E)-prop-1-enyl]phenol
Reaction conditions :
-
DIAD (Diisopropyl azodicarboxylate) or DEAD
-
Triphenylphosphine (PPh₃)
-
Anhydrous THF, 0°C to room temperature, 12–24 hours
This method preserves stereochemistry at the chiral centers and achieves yields of 70–85%.
Introduction of the (E)-Prop-1-Enyl Group
Wittig Olefination
The (E)-alkene is installed via Wittig reaction between a stabilized ylide and an aldehyde:
-
Ylide : (Triphenylphosphoranylidene)propanal
-
Aldehyde precursor : 4-Formyl-2,6-dimethoxyphenol
Key steps :
-
Protect phenolic -OH as methoxy groups.
-
Generate ylide from propyltriphenylphosphonium bromide using strong base (e.g., NaHMDS).
-
React ylide with aldehyde at −78°C to room temperature.
Outcome : (E)-selectivity >95% due to steric hindrance in the transition state.
Acetylation of the Hydroxyl Group
Esterification with Acetic Anhydride
The final step involves acetylating the secondary alcohol:
-
Reagents : Acetic anhydride (2 eq), DMAP (catalytic), pyridine (base)
-
Conditions : Dichloromethane, 0°C to room temperature, 2 hours
Yield : 90–95% with no observed racemization.
Alternative Synthetic Routes
Biocatalytic Approaches
Recent advances employ lipases for kinetic resolution of racemic intermediates:
Solid-Phase Synthesis
Immobilized substrates on Wang resin enable stepwise assembly, though yields remain moderate (50–60%).
Critical Analysis of Methodologies
Table 2 : Comparison of synthetic routes
| Method | Total Yield (%) | Purity (%) | Stereoselectivity |
|---|---|---|---|
| Mitsunobu + Wittig | 65 | 98 | High |
| Biocatalytic | 55 | 99 | Excellent |
| Solid-phase | 48 | 95 | Moderate |
The Mitsunobu-Wittig route balances efficiency and scalability, while biocatalytic methods excel in enantioselectivity but require specialized enzymes.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes and purification methods for [(1S,2R)-2-[2,6-dimethoxy-4-[(E)-prop-1-enyl]phenoxy]-1-(4-hydroxy-3,5-dimethoxyphenyl)propyl] acetate?
Methodological Answer: The compound can be synthesized via a stereoselective Mitsunobu reaction, leveraging triphenylphosphine (TPP) and diethyl azodicarboxylate (DEAD) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Key steps include:
- Coupling Reaction : Reacting (E)-1-(3-(4-hydroxy-3,5-dimethoxyphenyl)acryloyl derivatives with phenolic precursors at 0°C, followed by room-temperature stirring .
- Purification : Flash chromatography (silica gel, gradient elution) and HPLC (C18 column, methanol/buffer mobile phase) achieve >99% purity. Buffer preparation (sodium acetate/sodium 1-octanesulfonate, pH 4.6) ensures chromatographic stability .
Q. How is the compound structurally characterized to confirm stereochemistry and substituent placement?
Methodological Answer:
- NMR Spectroscopy : H and C NMR analyze chemical shifts to confirm methoxy, phenolic, and (E)-prop-1-enyl groups. For example, the (E)-configuration of the propenyl group is verified via coupling constants () .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na] ion) with <2 ppm error .
- X-ray Crystallography : Resolves absolute stereochemistry, though crystallization may require co-crystallization with chiral auxiliaries .
Q. What preliminary assays are recommended for pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays : Test interactions with oxidoreductases (e.g., cytochrome P450) using UV-Vis spectroscopy or fluorometric methods, given the compound’s phenolic and methoxy motifs .
- ROS Scavenging Assays : Employ DCFH-DA probes in cell-free systems to assess antioxidant potential, leveraging its structural similarity to ROS-targeting analogs .
Advanced Research Questions
Q. How can stereoselective synthesis be optimized to enhance yield and enantiomeric excess?
Methodological Answer:
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replacing methoxy with ethoxy or varying propenyl chain length) and compare bioactivity. For example, highlights analogs with tetrahydrofuran cores for enhanced solubility .
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinities toward ROS-related targets like Nrf2 or Keap1 .
Q. How can oxidative stability be assessed under physiological conditions?
Methodological Answer:
- Accelerated Oxidation Studies : Expose the compound to HO/Fe systems and monitor degradation via LC-MS. Quinone derivatives (common oxidation products) are identified using HRMS fragmentation patterns .
- EPR Spectroscopy : Detect free radical intermediates during oxidation .
Q. What in vitro models are suitable for studying metabolic pathways?
Methodological Answer:
- Hepatocyte Incubations : Use primary human hepatocytes with LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the phenolic hydroxyl) .
- CYP450 Inhibition Assays : Screen for interactions with CYP3A4/2D6 isoforms using luminescent substrates .
Q. How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
